Tert-butyl (R)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate
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Overview
Description
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amino group to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of flow microreactor systems has also been explored for more efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the formation of a stable carbamate group that protects the amino group from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to ensure selective reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in similar applications as a protecting group.
Di-tert-butyl dicarbonate: Another protecting group for amino acids.
Phenyl carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Tert-butyl ®-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern, which provides both steric hindrance and stability, making it an excellent protecting group in organic synthesis .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
LPRVGJUEFIVJKK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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